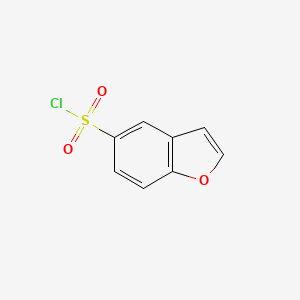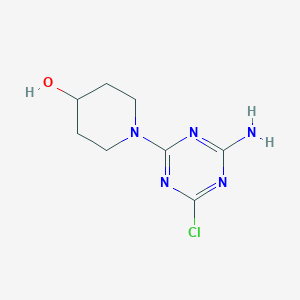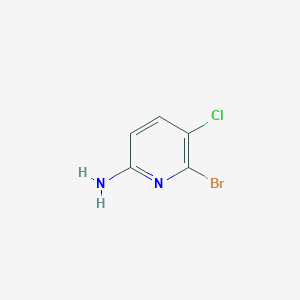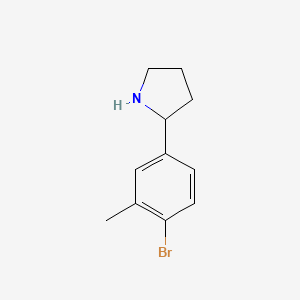
6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole
Vue d'ensemble
Description
6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole is a chemical compound with the molecular formula C8H5BrFNS. It has a molecular weight of 246.1 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole is1S/C8H5BrFNS/c1-4-11-8-6(10)2-5(9)3-7(8)12-4/h2-3H,1H3 . This indicates the presence of bromine, fluorine, sulfur, and nitrogen atoms in the compound, along with carbon and hydrogen. Physical And Chemical Properties Analysis
6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole is a solid or liquid at room temperature . It has a molecular weight of 246.1 .Applications De Recherche Scientifique
“6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole” is a chemical compound with the molecular formula C8H5BrFNS . It’s a solid or liquid substance stored in dry, room temperature conditions .
Benzothiazole, the core structure of this compound, is known to exhibit a wide range of biological properties including anticancer, antimicrobial, antidiabetic, anticonvulsant, anti-inflammatory, antiviral, and antitubercular activities . It’s a privileged bicyclic ring system with multiple applications .
Benzothiazole derivatives have been studied extensively and found to have diverse chemical reactivity and broad spectrum of biological activity . For example, a work by Dr. Malcolm Stevens of the Cancer Research UK Group at Nottingham University showed the potential of benzothiazole (NSC 674495) and related compounds as anticancer agents .
-
Synthesis of Abemaciclib
- Field: Pharmaceutical Chemistry
- Application: “6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole” can be used in the preparation of Abemaciclib , a kinase inhibitor for the treatment of adult patients with hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer who have experienced disease progression following endocrine therapy and prior chemotherapy .
- Method: The specific synthesis process would require a detailed protocol from a chemistry laboratory or a pharmaceutical company .
- Results: The outcome is the production of Abemaciclib, a potent drug used in cancer treatment .
-
Synthesis of MDL Compounds
- Field: Biochemistry
- Application: A similar compound, “5-Bromo-4-fluoro-2-methylaniline”, is one of the key ingredients for the synthesis of MDL compounds . These compounds are activators of sirtuin 6 (SIRT6), a lysine deacetylase that acts as a tumour suppressor .
- Method: The synthesis would involve a series of chemical reactions, guided by a detailed protocol from a biochemistry laboratory .
- Results: The outcome is the production of MDL compounds, which have potential applications in cancer research .
-
Fluorescent Probe for Sequential Recognition of Cu2+ and H2PO4−
- Field: Analytical Chemistry
- Application: A naphthalimide Schiff base fluorescent probe was designed and synthesized from 4-bromo-1,8-naphthalic anhydride . This probe could realize the “turn-off” detection of Cu2+ in acetonitrile solution, with strong specificity and excellent anti-interference of other metal ions .
- Method: The synthesis involves a series of chemical reactions, guided by a detailed protocol from an analytical chemistry laboratory .
- Results: The probe showed a good linear relationship with the Cu2+ concentration (0–10 µmol/L), and the detection limit was up to 7.0×10−8 mol/L . The complex formed by the probe and Cu2+ had specific fluorescence recovery properties for H2PO4− .
-
Suzuki–Miyaura Coupling
- Field: Organic Chemistry
- Application: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . While “6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole” itself may not be directly used in this reaction, it’s possible that its boron-containing derivatives could be .
- Method: The specific process would require a detailed protocol from a chemistry laboratory .
- Results: The outcome is the formation of carbon–carbon bonds, which is a fundamental step in the synthesis of many organic compounds .
-
Preparation of Fluorescent Probes
- Field: Analytical Chemistry
- Application: A naphthalimide Schiff base fluorescent probe was designed and synthesized from 4-bromo-1,8-naphthalic anhydride . This probe could realize the “turn-off” detection of Cu2+ in acetonitrile solution, with strong specificity and excellent anti-interference of other metal ions .
- Method: The synthesis involves a series of chemical reactions, guided by a detailed protocol from an analytical chemistry laboratory .
- Results: The probe showed a good linear relationship with the Cu2+ concentration (0–10 µmol/L), and the detection limit was up to 7.0×10−8 mol/L . The complex formed by the probe and Cu2+ had specific fluorescence recovery properties for H2PO4− .
-
Preparation of Other Boron Reagents
- Field: Organic Chemistry
- Application: Boron reagents are used in various organic reactions, including the preparation of 3,5-substituted enones via Suzuki coupling, copper catalyzed oxidative cross-coupling, and microwave-assisted synthesis of ethynylarylboronates .
- Method: The specific process would require a detailed protocol from a chemistry laboratory .
- Results: The outcome is the production of various boron reagents, which can be used in a wide range of organic reactions .
Safety And Hazards
Propriétés
IUPAC Name |
6-bromo-4-fluoro-2-methyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNS/c1-4-11-8-6(10)2-5(9)3-7(8)12-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJHPBPSYPUGCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2S1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole | |
CAS RN |
1427433-65-5 | |
| Record name | 6-bromo-4-fluoro-2-methyl-1,3-benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]butanoic acid](/img/structure/B1443259.png)
![8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B1443260.png)




![5-[(2-Chloropyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1443267.png)
![4-{[(3-Dimethylamino-propyl)-methyl-amino]-methyl}-benzoic acid dihydrochloride](/img/structure/B1443268.png)




